molecular formula C20H24N2O4 B268927 N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide

N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide

Numéro de catalogue B268927
Poids moléculaire: 356.4 g/mol
Clé InChI: MDCVQITXCLXHJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide, commonly known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

IB-MECA exerts its effects by binding to and activating the adenosine A3 receptor. This receptor is expressed on a variety of cell types, including immune cells, endothelial cells, and cancer cells. Activation of the adenosine A3 receptor leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
IB-MECA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that is necessary for tumor growth. Additionally, IB-MECA has been shown to induce apoptosis in cancer cells, leading to their death.

Avantages Et Limitations Des Expériences En Laboratoire

IB-MECA has several advantages for use in lab experiments. It is a selective agonist of the adenosine A3 receptor, which means that it has a specific target and is less likely to have off-target effects. Additionally, IB-MECA has been extensively studied in animal models, which means that there is a large body of literature on its effects and potential therapeutic applications. However, there are also some limitations to the use of IB-MECA in lab experiments. Its low yield and high cost may limit its availability for some researchers. Additionally, its effects may be cell-type specific, which means that its effects may not be generalizable to all cell types.

Orientations Futures

There are several future directions for the study of IB-MECA. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of IB-MECA. Additionally, further studies are needed to fully understand the mechanism of action of IB-MECA and its effects on different cell types. Another potential direction is the development of more potent and selective agonists of the adenosine A3 receptor for use in therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of IB-MECA in humans for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of IB-MECA involves several steps, including the reaction of 4-aminobenzamide with isobutyryl chloride to obtain N-(4-isobutyrylamino)benzamide. This intermediate is then treated with 2-methoxyethanol in the presence of a base to form the final product, IB-MECA. The yield of IB-MECA is typically around 40-50%.

Applications De Recherche Scientifique

IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. IB-MECA has been studied in animal models of cancer, where it has been shown to inhibit tumor growth and metastasis. It has also been studied in models of inflammation, where it has been shown to reduce inflammation and improve tissue damage. Additionally, IB-MECA has been studied in models of autoimmune disorders, where it has been shown to reduce disease severity.

Propriétés

Nom du produit

N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide

Formule moléculaire

C20H24N2O4

Poids moléculaire

356.4 g/mol

Nom IUPAC

4-(2-methoxyethoxy)-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-14(2)19(23)21-16-6-8-17(9-7-16)22-20(24)15-4-10-18(11-5-15)26-13-12-25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)

Clé InChI

MDCVQITXCLXHJV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

SMILES canonique

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.